molecular formula C9H17Cl2N3 B6225381 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride CAS No. 2768326-24-3

3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Cat. No.: B6225381
CAS No.: 2768326-24-3
M. Wt: 238.2
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Description

3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a pyrrolidine group and two methyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-4-(pyrrolidin-2-yl)pyridine: A structurally similar compound with a pyridine ring instead of a pyrazole ring.

    2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid: Another related compound with an acetic acid group.

Uniqueness

3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2768326-24-3

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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